Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-
Overview
Description
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-, also known as MPTM, is a synthetic compound that belongs to the family of phenyl ketones. It is widely used in scientific research due to its unique properties and potential applications. In
Mechanism Of Action
The mechanism of action of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical And Physiological Effects
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of reactive oxygen species (ROS) in cells. Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages And Limitations For Lab Experiments
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is that it may exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-. One potential area of research is the development of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)--based fluorescent probes for imaging cellular structures. Another area of research is the investigation of the potential use of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- as a therapeutic agent for the treatment of inflammatory and cancerous conditions. Further studies are needed to fully elucidate the mechanism of action of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- and its potential applications in various fields of scientific research.
Conclusion
In conclusion, Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-, or Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. Its unique properties and potential applications make it a valuable tool for researchers. The synthesis method of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is relatively simple, and its biochemical and physiological effects have been well documented. Further studies are needed to fully understand the mechanism of action of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- and its potential applications in various fields of scientific research.
Scientific Research Applications
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
properties
CAS RN |
109091-08-9 |
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Product Name |
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- |
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O5/c1-19-13-7-5-11(6-8-13)16(18)12-9-14(20-2)17(22-4)15(10-12)21-3/h5-10H,1-4H3 |
InChI Key |
GGZQGMKOFKNKQN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
synonyms |
(4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone PHT methanone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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